An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for spectral assignments, making it a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial and anticancer properties. The functionalization of this scaffold, such as the introduction of a thioxo group and an ethyl carboxylate moiety at specific positions in the tetrahydroquinoline ring, can significantly modulate its physicochemical properties and biological activity. Accurate structural elucidation via spectroscopic methods is a cornerstone of the drug discovery process, with NMR spectroscopy being the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will focus on the detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the protons of the saturated heterocyclic ring, and the ethyl ester group. The anticipated chemical shifts and multiplicities are detailed in Table 1 and discussed below.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (H-5, H-6, H-7, H-8) | 6.8 - 7.5 | m | - |
| NH | 8.0 - 9.0 | br s | - |
| H-4 | 4.0 - 4.5 | t | 6.0 - 7.0 |
| H-3 | 2.5 - 3.0 | m | - |
| O-CH₂ (ethyl) | 4.1 - 4.3 | q | 7.1 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | 7.1 |
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Aromatic Region (6.8 - 7.5 ppm): The four protons on the benzene ring of the tetrahydroquinoline scaffold (H-5, H-6, H-7, and H-8) are expected to resonate in this region as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic environment and their relative positions.
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Amide Proton (NH, 8.0 - 9.0 ppm): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be influenced by solvent and concentration.
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Methine Proton (H-4, 4.0 - 4.5 ppm): The proton at the C-4 position, being adjacent to the electron-withdrawing carboxylate group, is predicted to be a triplet, coupled to the two adjacent protons at the C-3 position.
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Methylene Protons (H-3, 2.5 - 3.0 ppm): The two protons at the C-3 position are diastereotopic and are expected to appear as a multiplet due to coupling with the H-4 proton.
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Ethyl Ester Protons (4.1 - 4.3 ppm and 1.2 - 1.4 ppm): The ethyl group will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the oxygen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (C-2) | 190 - 200 |
| C=O (ester) | 170 - 175 |
| Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | 115 - 145 |
| O-CH₂ (ethyl) | 60 - 65 |
| C-4 | 45 - 55 |
| C-3 | 30 - 35 |
| CH₃ (ethyl) | 14 - 16 |
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Thiono Carbon (C=S, 190 - 200 ppm): The carbon of the thiono group (C=S) is expected to have the most downfield chemical shift in the spectrum, a characteristic feature for this functional group in a heterocyclic system.
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Carbonyl Carbon (C=O, 170 - 175 ppm): The carbonyl carbon of the ethyl ester will appear in the typical range for ester carbonyls.
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Aromatic Carbons (115 - 145 ppm): The six carbons of the aromatic ring will give rise to signals in this region. The quaternary carbons (C-4a and C-8a) will likely have lower intensities compared to the protonated carbons.
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Methylene Carbon of Ethyl Ester (O-CH₂, 60 - 65 ppm): This carbon is deshielded due to the attached oxygen atom.
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Methine Carbon (C-4, 45 - 55 ppm): The C-4 carbon, bearing the ester group, will be found in this region.
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Methylene Carbon (C-3, 30 - 35 ppm): The C-3 carbon of the tetrahydroquinoline ring is expected in the aliphatic region.
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Methyl Carbon of Ethyl Ester (CH₃, 14 - 16 ppm): This carbon will appear at the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.
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Instrumentation and Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
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For ¹H NMR, a standard pulse sequence (e.g., zg30) should be used. Key parameters to set include the spectral width, number of scans, and relaxation delay.
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For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
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Data Processing:
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Process the raw free induction decay (FID) data using appropriate software (e.g., TopSpin, Mnova).
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Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
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Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Standard experimental workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, grounded in the established principles of NMR spectroscopy and data from structurally related compounds. The provided tables of predicted chemical shifts, along with the experimental protocol, offer a robust framework for researchers engaged in the synthesis and characterization of novel quinoline derivatives. The unambiguous assignment of NMR signals is a critical step in ensuring the scientific integrity of newly synthesized compounds, paving the way for further investigation into their biological potential.
